PPARδ Agonist Potency: Initial Hit Activity vs. Optimized Derivatives
2-Piperidinobenzothiazole was identified as a virtual screening hit (Compound 1) for PPARδ agonism. While its intrinsic activity is low, it served as the essential scaffold for optimization. Subsequent structural modifications of this core, specifically introducing a pyrrolidine group at the 4-position of the central piperidine ring, yielded Compound 21 with a dramatically enhanced hPPARδ agonist activity (EC50 = 3.6 nM) and excellent ADME properties [1]. This highlights its value as a validated starting point for medicinal chemistry programs targeting PPARδ, where the unsubstituted parent compound provides a crucial baseline for SAR studies.
| Evidence Dimension | hPPARδ Agonist Activity (EC50) |
|---|---|
| Target Compound Data | Low/Weak Agonist Activity (Exact EC50 not reported for Compound 1; designated as initial hit requiring modification) [1] |
| Comparator Or Baseline | Optimized derivative (Compound 21) with a 4-(1-pyrrolidinyl)piperidine substitution: EC50 = 3.6 nM [1] |
| Quantified Difference | Qualitative improvement from weak hit to nanomolar potency after scaffold optimization. |
| Conditions | In vitro hPPARδ transactivation assay [1] |
Why This Matters
Procurement of the parent 2-piperidinobenzothiazole is justified for SAR studies and as a control compound when developing novel, potent PPARδ agonists based on this privileged scaffold.
- [1] Kato T, Ohara T, Suzuki N, Muto S, Tokuyama R, Mizutani M, Fukasawa H, Matsumura KI, Itai A. Discovery and structure-based design of a new series of potent and selective PPARδ agonists utilizing a virtual screening method. Bioorg Med Chem Lett. 2022;59:128567. View Source
